molecular formula C11H11NO2S B11714981 Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11714981
M. Wt: 221.28 g/mol
InChI Key: WKFIOZJFIYKZRR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate: is a heterocyclic compound that features a pyrrole ring substituted with a thienyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction between tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is operationally simple and utilizes readily available starting materials.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, acids, and bases are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate is unique due to its combination of a thienyl group and a pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

ethyl 3-thiophen-2-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-8(5-6-12-10)9-4-3-7-15-9/h3-7,12H,2H2,1H3

InChI Key

WKFIOZJFIYKZRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=CC=CS2

Origin of Product

United States

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